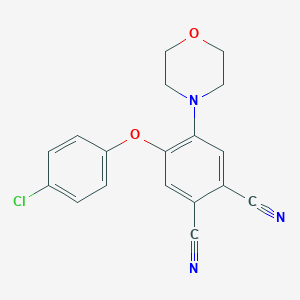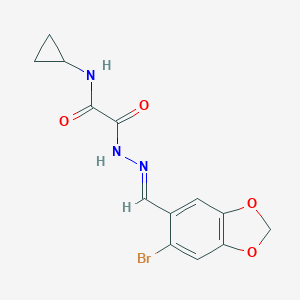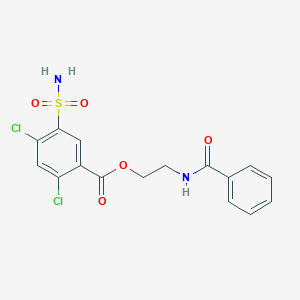![molecular formula C21H20ClF2N3O3S B389702 (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389702.png)
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a thiazinane ring, a carboxamide group, and a chloro(difluoro)methoxy phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-chloro-2,4-difluorophenol with appropriate reagents to introduce the chloro(difluoro)methoxy group. This intermediate is then reacted with 2,4-dimethylaniline to form the imino derivative. The final step involves the cyclization of the imino derivative with a suitable thiazinane precursor under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The chloro(difluoro)methoxy group can participate in nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Aplicaciones Científicas De Investigación
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(2,4-DIMETHYLPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE: shares structural similarities with other thiazinane derivatives and carboxamide compounds.
4-difluoromethyl quinazolin(thi)ones: These compounds also contain fluorinated groups and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H20ClF2N3O3S |
|---|---|
Peso molecular |
467.9g/mol |
Nombre IUPAC |
2-[4-[chloro(difluoro)methoxy]phenyl]imino-N-(2,4-dimethylphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20ClF2N3O3S/c1-12-4-9-16(13(2)10-12)26-19(29)17-11-18(28)27(3)20(31-17)25-14-5-7-15(8-6-14)30-21(22,23)24/h4-10,17H,11H2,1-3H3,(H,26,29) |
Clave InChI |
OOLIUENMFXLUKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC(F)(F)Cl)S2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC(F)(F)Cl)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B389619.png)
![3-(3,4-dimethoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389620.png)
![9-Imino-12-(1-propenyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B389622.png)
![9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione](/img/structure/B389624.png)

![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389626.png)

![Ethyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B389628.png)
![[2-(3,4-dimethylphenyl)-2-oxoethyl] (E)-3-(5-nitrofuran-2-yl)prop-2-enoate](/img/structure/B389632.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389634.png)

![Ethyl 3-[(4-bromophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B389639.png)
![N,N-dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B389641.png)

